molecular formula C10H10FN5O2 B7523321 2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide

2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide

Cat. No.: B7523321
M. Wt: 251.22 g/mol
InChI Key: UWGJGLVUQDLBCG-UHFFFAOYSA-N
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Description

2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by the presence of an azido group, an amide linkage, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the azidoacetyl intermediate: This step involves the reaction of chloroacetyl chloride with sodium azide to form azidoacetyl chloride.

    Coupling with 4-fluoroaniline: The azidoacetyl chloride is then reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the desired product.

The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
  • Reaction time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

  • Use of larger reaction vessels.
  • Continuous flow reactors to improve efficiency and yield.
  • Enhanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: Formation of 2-[(2-aminoacetyl)amino]-N-(4-fluorophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-fluoroaniline and acetic acid derivatives.

Scientific Research Applications

2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules, including pharmaceuticals.

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The azido group can participate in bioorthogonal reactions, allowing for selective modification of biomolecules in complex biological environments.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-azidoacetyl)amino]-N-phenylacetamide: Lacks the fluorine atom on the phenyl ring.

    2-[(2-azidoacetyl)amino]-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O2/c11-7-1-3-8(4-2-7)15-10(18)5-13-9(17)6-14-16-12/h1-4H,5-6H2,(H,13,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGJGLVUQDLBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNC(=O)CN=[N+]=[N-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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